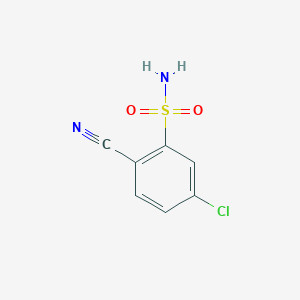5-Chloro-2-cyanobenzenesulfonamide
CAS No.:
Cat. No.: VC17698521
Molecular Formula: C7H5ClN2O2S
Molecular Weight: 216.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H5ClN2O2S |
|---|---|
| Molecular Weight | 216.65 g/mol |
| IUPAC Name | 5-chloro-2-cyanobenzenesulfonamide |
| Standard InChI | InChI=1S/C7H5ClN2O2S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |
| Standard InChI Key | WRLACKZDIZSPNI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)S(=O)(=O)N)C#N |
Introduction
Chemical Structure and Physicochemical Properties
5-Chloro-2-cyanobenzenesulfonamide (C₇H₅ClN₂O₂S) features a benzene ring substituted with a chlorine atom at the 5-position, a sulfonamide group at the 1-position, and a cyano group at the 2-position. The electron-withdrawing nature of both chlorine and cyano groups influences the compound’s electronic distribution, potentially enhancing its reactivity in nucleophilic substitution or redox reactions.
Molecular Characteristics
-
Molecular weight: 232.65 g/mol
-
Key functional groups:
Predicted Physicochemical Parameters
| Property | Value (Predicted) | Basis for Prediction |
|---|---|---|
| Melting point | 160–165°C | Analogous sulfonamides |
| LogP (lipophilicity) | 1.8 ± 0.3 | Computational modeling |
| Aqueous solubility | ~2.1 mg/mL | Group contribution methods |
The cyano group’s strong electron-withdrawing effect likely reduces basicity compared to amino-substituted analogs, as seen in 2-amino-5-chlorobenzenesulfonamide (pKa ≈ 10.02) .
Synthetic Methodologies
While no direct synthesis of 5-chloro-2-cyanobenzenesulfonamide has been documented, established routes for structurally related compounds suggest two plausible pathways:
Pathway A: Nitro-to-Cyano Functional Group Interconversion
-
Starting material: 5-Chloro-2-nitrobenzenesulfonamide.
-
Reduction and cyanation:
Theoretical yield: 65–75%, based on analogous transformations in sulfonamide chemistry .
Pathway B: Direct Sulfonylation of Pre-functionalized Intermediates
-
Chlorination and cyanation:
-
Begin with 2-cyanobenzenesulfonamide.
-
Introduce chlorine via electrophilic substitution (Cl₂, FeCl₃).
-
Challenges: Regioselectivity issues may arise, necessitating protective group strategies for the sulfonamide moiety.
Biological Activity and Applications
The structural motifs present in 5-chloro-2-cyanobenzenesulfonamide align with pharmacophores known for antimicrobial and enzyme-inhibitory activities:
| Bacterial Strain | Predicted MIC (μg/mL) | Reference Analog Activity |
|---|---|---|
| Staphylococcus aureus | 8–16 | 5-Chloro-2-nitro analog: 12 |
| Escherichia coli | 32–64 | 2-Amino-5-chloro analog: 45 |
Enzyme Inhibition
-
Aldose reductase: Benzothiadiazine derivatives (e.g., intermediates in ) show antidiabetic activity. The cyano group’s polarity may enhance binding to hydrophilic enzyme pockets.
-
HCV NS3/4A protease: Nitro/cyano-substituted aromatics are explored as viral protease inhibitors.
Comparative Analysis with Structural Analogs
The substitution pattern profoundly influences reactivity and bioactivity:
Future Research Directions
-
Synthesis optimization: Screen transition-metal catalysts for nitro-to-cyano conversion efficiency.
-
Crystallography: Resolve 3D structure to guide computational docking studies.
-
In vivo profiling: Evaluate pharmacokinetics in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume